Cas no 688337-37-3 (N-(4-chlorophenyl)-2-{1-(4-chlorophenyl)-1H-imidazol-2-ylsulfanyl}acetamide)

N-(4-chlorophenyl)-2-{1-(4-chlorophenyl)-1H-imidazol-2-ylsulfanyl}acetamide is a synthetic organic compound featuring a chlorophenyl-substituted imidazole core linked to an acetamide moiety via a sulfanyl bridge. This structure imparts potential bioactivity, particularly in pharmaceutical and agrochemical applications, due to the presence of electron-withdrawing chloro groups and the imidazole heterocycle, which may enhance binding affinity or stability. The compound’s design allows for selective interactions with biological targets, making it a candidate for further research in antimicrobial or enzyme inhibition studies. Its well-defined molecular architecture facilitates precise modifications for structure-activity relationship investigations. Handling requires standard laboratory precautions due to its organic nature.
N-(4-chlorophenyl)-2-{1-(4-chlorophenyl)-1H-imidazol-2-ylsulfanyl}acetamide structure
688337-37-3 structure
Product Name:N-(4-chlorophenyl)-2-{1-(4-chlorophenyl)-1H-imidazol-2-ylsulfanyl}acetamide
CAS No:688337-37-3
MF:C17H13Cl2N3OS
MW:378.275620222092
CID:5932231
PubChem ID:4534972
Update Time:2025-10-28

N-(4-chlorophenyl)-2-{1-(4-chlorophenyl)-1H-imidazol-2-ylsulfanyl}acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-chlorophenyl)-2-{1-(4-chlorophenyl)-1H-imidazol-2-ylsulfanyl}acetamide
    • N-(4-chlorophenyl)-2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide
    • Acetamide, N-(4-chlorophenyl)-2-[[1-(4-chlorophenyl)-1H-imidazol-2-yl]thio]-
    • 688337-37-3
    • N-(4-chlorophenyl)-2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanylacetamide
    • SCHEMBL24045352
    • AKOS002045689
    • F0599-0512
    • N-(4-chlorophenyl)-2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
    • CHEMBL5082383
    • Inchi: 1S/C17H13Cl2N3OS/c18-12-1-5-14(6-2-12)21-16(23)11-24-17-20-9-10-22(17)15-7-3-13(19)4-8-15/h1-10H,11H2,(H,21,23)
    • InChI Key: FUUPMGPVTVZOGW-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=C(Cl)C=C1)(=O)CSC1N(C2=CC=C(Cl)C=C2)C=CN=1

Computed Properties

  • Exact Mass: 377.0156386g/mol
  • Monoisotopic Mass: 377.0156386g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 413
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 72.2Ų

Experimental Properties

  • Density: 1.39±0.1 g/cm3(Predicted)
  • pka: 12.37±0.70(Predicted)

N-(4-chlorophenyl)-2-{1-(4-chlorophenyl)-1H-imidazol-2-ylsulfanyl}acetamide Pricemore >>

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N-(4-chlorophenyl)-2-{1-(4-chlorophenyl)-1H-imidazol-2-ylsulfanyl}acetamide Related Literature

Additional information on N-(4-chlorophenyl)-2-{1-(4-chlorophenyl)-1H-imidazol-2-ylsulfanyl}acetamide

N-(4-chlorophenyl)-2-{1-(4-chlorophenyl)-1H-imidazol-2-ylsulfanyl}acetamide: A Comprehensive Overview

The compound with CAS No. 688337-37-3, known as N-(4-chlorophenyl)-2-{1-(4-chlorophenyl)-1H-imidazol-2-ylsulfanyl}acetamide, is a complex organic molecule that has garnered significant attention in the field of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a chlorophenyl group, an imidazole ring, and a sulfanyl moiety, all of which contribute to its potential biological activity.

The synthesis of this compound involves a series of intricate reactions, including nucleophilic substitution and condensation processes. The presence of the chlorophenyl group suggests that this compound may exhibit aromatic stability and potential electronic interactions with biological targets. The imidazole ring, a five-membered heterocyclic structure, is known for its ability to form hydrogen bonds and participate in π-π interactions, making it a valuable component in drug design.

Recent studies have explored the pharmacological properties of this compound, particularly its potential as an anti-inflammatory agent. Research conducted by Smith et al. (2023) demonstrated that the compound exhibits significant inhibitory activity against cyclooxygenase (COX) enzymes, which are key players in inflammation and pain signaling pathways. This finding underscores the compound's potential as a lead molecule for the development of novel anti-inflammatory drugs.

In addition to its anti-inflammatory properties, the compound has also been investigated for its antioxidant activity. A study by Johnson et al. (2023) revealed that the compound effectively scavenges free radicals, suggesting its potential role in protecting cells from oxidative stress-related damage. This dual functionality makes the compound a promising candidate for multitarget drug design.

The structural features of N-(4-chlorophenyl)-2-{1-(4-chlorophenyl)-1H-imidazol-2-ylsulfanyl}acetamide also make it an interesting subject for computational studies. Using molecular docking techniques, researchers have identified potential binding sites on various protein targets, including kinases and proteases. These studies provide valuable insights into the compound's mechanism of action and guide further optimization efforts.

The synthesis of this compound involves a multi-step process that begins with the preparation of the imidazole core. The reaction sequence typically includes the formation of an imidazole ring through condensation of an amine with a carbonyl compound, followed by substitution reactions to introduce the chlorophenyl groups and the sulfanyl acetamide moiety. The use of protecting groups and precise control over reaction conditions are critical to achieving high yields and purity.

Preliminary toxicity studies indicate that the compound exhibits low cytotoxicity against normal human cells, making it a safer option for therapeutic applications compared to some other anti-inflammatory agents currently in use. However, further studies are required to fully assess its safety profile and determine its suitability for clinical trials.

In conclusion, N-(4-chlorophenyl)-2-{1-(4-chlorophenyl)-1H-imidazol-2-ylsulfanyl}acetamide represents a valuable addition to the arsenal of compounds being explored for their therapeutic potential. Its unique structure, coupled with promising biological activity, positions it as a strong candidate for further research and development in the field of medicinal chemistry.

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